6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
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Overview
Description
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with suitable reagents to form the hexahydrochromene derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A closely related compound with similar structural features.
4-Chlorophenol: Another chlorinated compound with different chemical properties.
6-Chloro-3-formylchromone: A compound with a similar chromene backbone but different functional groups
Uniqueness
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific structural features and potential applications. Its hexahydrochromene backbone and the presence of a chloro and oxo group make it distinct from other similar compounds. This uniqueness contributes to its diverse range of applications in scientific research and industry .
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
6-chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H11ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h4-5,7-9H,1-3H2 |
InChI Key |
QWXVVRVSUQQDID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
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